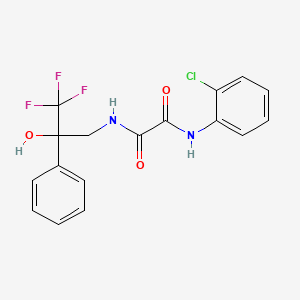

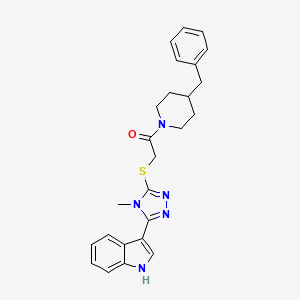

![molecular formula C12H21NO2 B2925868 Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 2089245-46-3](/img/structure/B2925868.png)

Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate” is a chemical compound with a molecular weight of 212.29 . It is also known by its IUPAC name, "tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1" . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Structural Chemistry

Diastereoselectivity in Synthesis : Research conducted by Vallat et al. (2009) on derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, highlights the diastereoselective synthesis involving Mukaiyama crossed-aldol-type reactions. This study presents detailed insights into the structural chemistry and stereochemistry of the synthesized compounds, demonstrating applications in understanding diastereoselective processes in organic synthesis (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

Enantiomeric Purity and Structural Analysis : Zhu et al. (2009) reported on the synthesis and structural elucidation of enantiomerically pure compounds related to the base compound, showcasing the utility of chiral chromatography and hydrogenation processes. This work contributes to the field by establishing the absolute configuration of synthesized compounds, further expanding the understanding of enantiomeric purity in chemical synthesis (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

Efficient and Scalable Synthesis : An innovative approach for the synthesis of hexahydrocyclopentapyrrolone derivatives, which are crucial for various pharmacological activities, was developed by Bahekar et al. (2017). Their method is noted for its cost-effectiveness and scalability, highlighting the compound's significance in the development of pharmacologically active intermediates (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).

Catalytic Applications : Research by Qiu, Wang, and Zhu (2017) explored the catalytic uses of the compound in the synthesis of aminopyrroles and bicyclic analogues. This study exemplifies the compound's role in facilitating novel synthetic routes through palladium-catalyzed multicomponent reactions, demonstrating its utility in organic synthesis and potential applications in material science (Qiu, Wang, & Zhu, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMNYTOUFQZSDZ-CABZTGNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CCCC1CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@]12CCC[C@H]1CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2925786.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)

![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)

![2-[cyano(4-fluorophenyl)amino]-N-ethylacetamide](/img/structure/B2925801.png)

![N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide](/img/structure/B2925805.png)